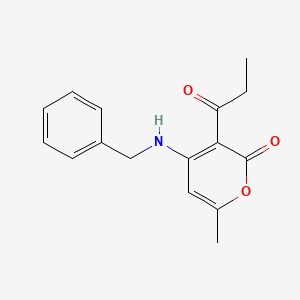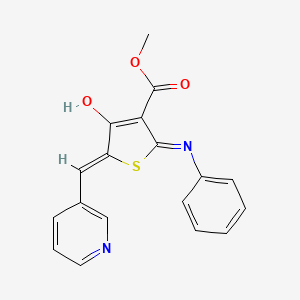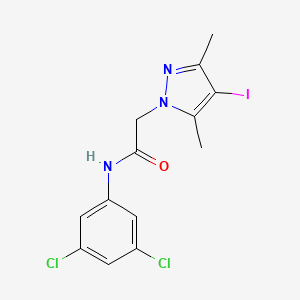![molecular formula C20H30N2O2 B6039098 N-cyclopropyl-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide](/img/structure/B6039098.png)
N-cyclopropyl-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide is a synthetic compound that belongs to the class of piperidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the phenoxypropan-2-yl group: This step involves the alkylation of the piperidine ring with a phenoxypropan-2-yl halide under basic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-cyclopropyl-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It can be used to study the interaction of piperidine derivatives with various biological targets.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-cyclopropyl-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets in the body. This compound is believed to interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The exact pathways and targets are still under investigation, but it is thought to involve binding to opioid receptors.
相似化合物的比较
Similar Compounds
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
Uniqueness
N-cyclopropyl-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide is unique due to the presence of the cyclopropyl group, which can impart different pharmacokinetic and pharmacodynamic properties compared to similar compounds. This structural feature may enhance its binding affinity and selectivity for certain receptors, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-cyclopropyl-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16(15-24-19-5-3-2-4-6-19)22-13-11-17(12-14-22)7-10-20(23)21-18-8-9-18/h2-6,16-18H,7-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDGJPUMESTNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N2CCC(CC2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B6039016.png)
![2-({[(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione](/img/structure/B6039024.png)

![2'-CYCLOPENTYL-1'-OXO-N-[(PYRIDIN-4-YL)METHYL]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOHEXANE-1,3'-ISOQUINOLINE]-4'-CARBOXAMIDE](/img/structure/B6039033.png)
![N-(3-chloro-4-methoxyphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6039049.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B6039059.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B6039074.png)

![3-Hydroxy-1-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)methyl]piperidin-2-one](/img/structure/B6039087.png)

![3-methoxy-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]propanamide](/img/structure/B6039101.png)
![2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6039108.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B6039109.png)
![N-(4-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6039121.png)
